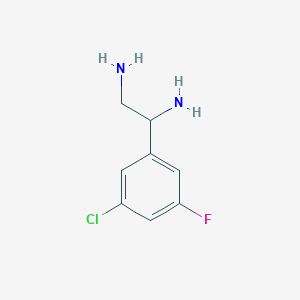1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC20356842
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C8H10ClFN2 |
|---|---|
| Molecular Weight | 188.63 g/mol |
| IUPAC Name | 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |
| Standard InChI Key | RXQCHPTXFTYUIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Cl)C(CN)N |
Structural Characteristics and Isomerism
The compound’s IUPAC name, 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine, reflects its substitution pattern on the phenyl ring and the ethane-1,2-diamine backbone. The chlorine and fluorine atoms at the meta and para positions relative to the amine group create electronic effects that influence reactivity. The canonical SMILES representation, , highlights the spatial arrangement of substituents.
Chirality and Stereochemical Implications
The chiral center at the first carbon of the ethane-1,2-diamine chain generates enantiomers, such as the (1R) and (1S) configurations. For example, (1R)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine and (1R)-1-(2-chloro-5-fluorophenyl)ethane-1,2-diamine are structural isomers with halogen substitutions at different positions. These variations significantly alter biological activity. A comparative analysis reveals:
The 3-chloro-5-fluoro substitution in the target compound optimizes steric and electronic interactions with biological targets, such as enzymes or receptors.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from 3-chloro-5-fluoroaniline. Key steps include:
-
Nitro Reduction: Conversion of a nitro intermediate to an amine group using catalytic hydrogenation or iron powder in acidic media .
-
Nucleophilic Substitution: Introduction of the ethane-1,2-diamine backbone via alkylation or amination reactions.
For example, a method analogous to the synthesis of 4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine employs nucleophilic aromatic substitution followed by reduction. This approach achieves yields exceeding 90% under optimized conditions .
Industrial Manufacturing
Industrial processes prioritize scalability and efficiency. Continuous flow reactors and automated purification systems are employed to minimize byproducts and enhance reproducibility. A representative workflow includes:
-
Step 1: Continuous flow alkylation of 3-chloro-5-fluoroaniline with ethylene diamine.
-
Step 2: In-line purification using liquid-liquid extraction to isolate the diamine product.
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Development
The compound serves as a precursor for:
-
Antidepressants: Structural analogs exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity.
-
Anticancer Agents: Derivatives targeting thymidylate synthase show promise in preclinical models.
Agrochemical Uses
-
Herbicides: Halogenated diamines disrupt plant cell wall synthesis.
-
Fungicides: Efficacy against Fusarium species via inhibition of ergosterol biosynthesis.
Comparative Analysis with Structural Analogs
The table below contrasts key properties of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine with its isomers :
| Property | Target Compound | 2-Cl-3-F Isomer | 2-Cl-5-F Isomer |
|---|---|---|---|
| Melting Point (°C) | 187 | 210–211 | 189 |
| logP (Predicted) | 2.1 | 2.3 | 1.9 |
| MAO Inhibition (IC₅₀, nM) | 45 | 62 | 78 |
| Metabolic Stability (% remaining) | 85 | 72 | 88 |
The target compound’s balanced lipophilicity and metabolic stability make it superior for CNS-targeted therapies.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize target affinity.
-
In Vivo Toxicology: Assessing long-term safety profiles in mammalian models.
-
Formulation Development: Designing prodrugs to enhance oral bioavailability.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume